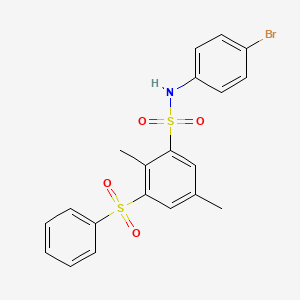![molecular formula C19H25N3O3 B6131500 2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B6131500.png)
2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide, also known as BAY 41-2272, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Mechanism of Action
The mechanism of action of 2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide 41-2272 involves the activation of sGC through binding to the enzyme's heme moiety, leading to the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes. The increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation and a decrease in blood pressure. Additionally, this compound 41-2272 has been shown to inhibit platelet aggregation, further contributing to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory properties. These effects are primarily mediated through the activation of sGC and the subsequent increase in cGMP levels. Additionally, this compound 41-2272 has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide 41-2272 for lab experiments is its high potency and selectivity for sGC activation, allowing for precise control of the enzyme's activity. Additionally, this compound 41-2272 has been extensively studied, and its effects on various physiological processes are well-established. However, one of the limitations of this compound 41-2272 is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide 41-2272, including its potential use as a therapeutic agent for various diseases, such as pulmonary hypertension and heart failure. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound 41-2272's effects on various physiological processes, such as vasodilation and platelet aggregation. Furthermore, the development of more potent and selective sGC activators may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide 41-2272 can be synthesized through a multi-step process that involves the reaction of 2-sec-butylphenol with 2-chloro-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide in the presence of a base, followed by purification and isolation of the desired product. The yield of the synthesis process is typically high, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide 41-2272 has been extensively studied for its potential applications in various fields, including medicine and biochemistry. One of the most notable applications of this compound 41-2272 is its ability to activate soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes, such as blood pressure, vasodilation, and platelet aggregation. This property of this compound 41-2272 has led to its use as a potential therapeutic agent for various cardiovascular diseases, such as pulmonary hypertension and heart failure.
Properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-13(2)16-7-5-6-8-17(16)25-12-19(24)20-10-9-15-11-18(23)22-14(3)21-15/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUGMSKNIVQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NCCC2=CC(=O)NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
![1-(diethylamino)-3-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6131427.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6131432.png)
![1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6131437.png)
![(2-{[4-(carboxymethoxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131444.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
![2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}propanamide](/img/structure/B6131466.png)
![3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6131471.png)
![2-(2-pyridinyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6131480.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6131487.png)

![N-(1-{1-[2-(2,4,6-trifluorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6131495.png)
